![molecular formula C13H12N4O3S B3008280 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide CAS No. 853751-96-9](/img/structure/B3008280.png)
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide is not directly reported in the provided papers. However, related compounds with thiadiazole and benzamide moieties have been synthesized using various methods. For instance, one study describes the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another paper reports the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, synthesized under microwave irradiation, which is a solvent-free and efficient method . Additionally, a compound with a thiadiazolobenzamide core was synthesized via cyclization of thioxothiourea .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. In the first paper, the crystal structures of the synthesized benzamide derivatives and their copper(II) complexes were determined using X-ray single-crystal diffraction, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . Similarly, the structures of the synthesized Schiff’s bases were confirmed by IR, NMR, mass spectral study, and elemental analysis . The third paper also utilized X-ray crystallography to elucidate the structure of a new thiadiazolobenzamide compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization and oxidation steps. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives with copper(II) chloride led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . The synthesis of Schiff’s bases also involves the formation of a new bond between the thiadiazole nitrogen and the benzamide carbon . The reactions described in these papers are crucial for the formation of the five-membered thiadiazole ring, which is a common feature in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural analysis and biological activity. The copper(II) complexes of the thiadiazolo[2,3-a]pyridine derivatives exhibited significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents . The Schiff’s bases showed promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, and their ADMET properties suggested good oral drug-like behavior . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives was investigated, highlighting the role of methyl functionality and non-covalent interactions in their supramolecular assembly .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Microwave-Assisted Facile Synthesis: A study discussed the facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. The compounds synthesized exhibited promising in vitro anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).
Biological and Medicinal Applications
- Anticancer Potential: Several studies have synthesized various derivatives of thiadiazolobenzamide and tested them for anticancer properties. These compounds have shown promising activity against different cancer cell lines, indicating their potential in cancer treatment (Ravinaik et al., 2021).
- Antimicrobial Activity: Compounds with thiadiazole and benzamide structures have been evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some synthesized compounds displayed considerable antibacterial and antifungal activities, suggesting their use in treating microbial infections (Desai et al., 2016).
- Antiviral Properties: Research on 1,3,4-thiadiazole derivatives has identified compounds with activity against influenza A virus, indicating potential applications in antiviral therapies. These findings are important for developing novel influenza A virus inhibitors (Tatar et al., 2021).
Photophysical Properties
- Fluorescence Studies: Investigations into the fluorescence properties of thiadiazole derivatives have revealed interesting effects, such as dual fluorescence, which could be influenced by factors like molecular aggregation and amino group position. These properties are significant for applications in bio-imaging and sensing technologies (Matwijczuk et al., 2018).
Structural and Theoretical Analysis
- Structural Analysis: The structures of various thiadiazole derivatives have been elucidated through spectroscopic and theoretical studies, helping to understand their chemical behavior and potential interactions in biological systems. Such analyses are crucial for designing drugs with specific target interactions (Matwijczuk et al., 2017).
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-15-16-12(21-8)14-11(18)6-7-17-9-4-2-3-5-10(9)20-13(17)19/h2-5H,6-7H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAIMCAZNDYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

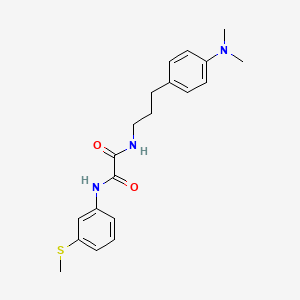
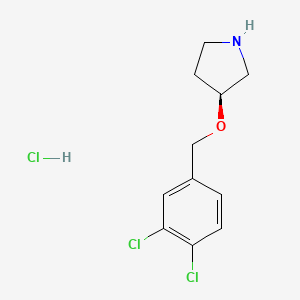

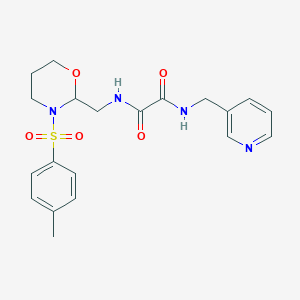
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)
![N-benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3008209.png)
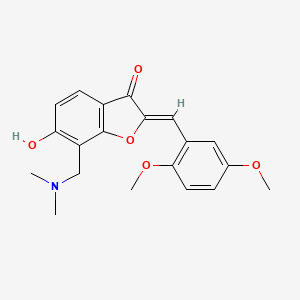

![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)
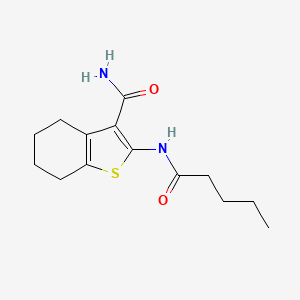

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)